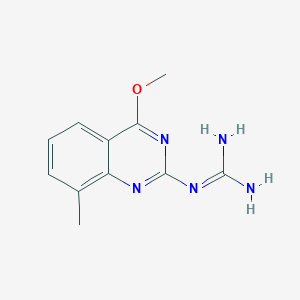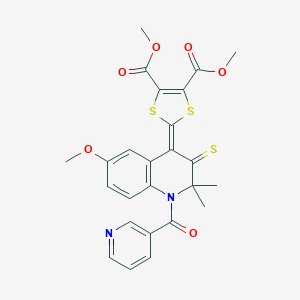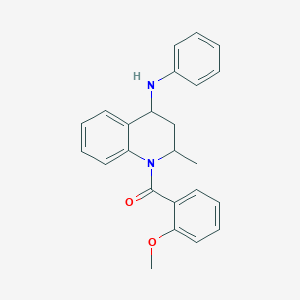![molecular formula C24H29NO3 B430419 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide CAS No. 355820-38-1](/img/structure/B430419.png)
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide is an organic compound characterized by its complex structure, which includes two tetrahydro-2H-pyran rings and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. This reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures and environmental considerations are also critical in industrial settings to ensure safe handling and disposal of chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Oxo-4-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino]butanoic acid
- Tetrahydro-4-methyl-2-phenyl-2H-pyran
- 4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde
Uniqueness
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide is unique due to its dual tetrahydro-2H-pyran rings and phenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
355820-38-1 |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5g/mol |
IUPAC-Name |
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H29NO3/c26-22(24(13-17-28-18-14-24)21-9-5-2-6-10-21)25-19-23(11-15-27-16-12-23)20-7-3-1-4-8-20/h1-10H,11-19H2,(H,25,26) |
InChI-Schlüssel |
BCNDMSQOSOIGPP-UHFFFAOYSA-N |
SMILES |
C1COCCC1(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCC1(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430340.png)
![1-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430341.png)
![5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazol-7-yl methyl ether](/img/structure/B430343.png)
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine 3-oxide](/img/structure/B430344.png)
![N-(2,1,3-benzoxadiazol-4-yl)-N-[4-(dimethylamino)phenyl]amine](/img/structure/B430347.png)
![7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B430348.png)
![2-(benzylsulfanyl)-3-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430349.png)

![8-ethyl-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430354.png)
![2-(3-chloro-2-methylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430357.png)

![4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430359.png)

![Diethyl 5',5',9'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430362.png)
